molecular formula C14H6Cl2F3N3O2 B3041256 2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 263564-83-6

2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No.: B3041256
CAS No.: 263564-83-6
M. Wt: 376.1 g/mol
InChI Key: KKJHIXUCSUTXMN-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features a pyridine ring substituted with dichloro groups and an oxadiazole ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2,6-dichloropyridine, undergoes a series of reactions to introduce the necessary functional groups. This may involve halogenation, nitration, and subsequent reduction steps.

    Formation of the Oxadiazole Ring: The intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. This step often requires the use of dehydrating agents and specific reaction conditions to ensure the formation of the desired heterocyclic structure.

    Introduction of the Trifluoromethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

    Coupling Reactions: The trifluoromethoxyphenyl group can participate in further coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide may be used.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may modify the oxadiazole ring.

Scientific Research Applications

2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichloro-4-pyridyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the trifluoromethoxy group.

    2-(2,6-Dichloro-4-pyridyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar structure with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole imparts unique electronic and steric properties, enhancing its potential interactions with biological targets and its stability in various chemical environments. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3O2/c15-10-5-7(6-11(16)20-10)12-21-22-13(23-12)8-3-1-2-4-9(8)24-14(17,18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJHIXUCSUTXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

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